甘油-2-13C

描述

Glycerol-2-13C Analysis

Glycerol, a naturally occurring 3-carbon alcohol, is the structural backbone of triacylglycerol molecules and can be metabolized into a glycolytic substrate . It has been identified as a major metabolite in various organisms, including the protozoan parasite Trichomonas vaginalis, which produces glycerol equimolar with acetate during anaerobic incubation . The carbon isotope pattern of natural glycerol, particularly at position C-1, is distinct from synthetic glycerol and can be used to detect illegal additions of glycerol to products like wine .

Synthesis Analysis

Glycerol can be synthesized through various methods, including the fermentation of glycerol by Escherichia coli, which can grow fermentatively on glycerol without electron acceptors . The synthesis of glycerol carbonate (GC), a derivative of glycerol, has been achieved through glycerolysis of urea, transcarbonation with dimethyl carbonate (DMC), and reactions using CO2 . Notably, the transesterification of glycerol with DMC using triethylamine as a catalyst has been studied, showing high yields of GC . Additionally, oil palm empty fruit bunch ash has been used as a catalyst for GC synthesis, with calcination temperature affecting the catalyst's structure and activity .

Molecular Structure Analysis

The molecular structure of glycerol and its derivatives can be analyzed using 13C-NMR spectroscopy. This technique has revealed characteristic chemical shifts for the glycerol carbon atoms in mono-, di-, and tri-acylglycerols, allowing for the identification and semi-quantitative estimation of mixtures of these glycerol esters .

Chemical Reactions Analysis

Glycerol participates in various chemical reactions, including the one-pot three-component synthesis of 4H-pyrans in a green, biodegradable, and reusable medium without the need for a catalyst . The fermentative metabolism of glycerol by E. coli results in the production of ethanol and other acids, demonstrating glycerol's role in maintaining redox balance . The cycloaddition of CO2 to glycidol, a derivative of glycerol, has been catalyzed by biobased organic salts under atmospheric CO2 pressure .

Physical and Chemical Properties Analysis

Glycerol's physical and chemical properties have been extensively studied. It serves as a biodegradable medium for chemical synthesis and has been used clinically due to its pharmacokinetics and ability to increase serum osmolality . Glycerol's plasticizing properties have been evaluated, showing its effectiveness in formulations such as nail polish due to hydrogen bond interactions with nitrocellulose .

科学研究应用

生物分子核磁共振 (NMR)

甘油-2-13C 用于生物分子核磁共振 (NMR) . NMR 是一种利用某些原子核磁性特性的研究技术。它可以确定原子或包含它们的分子中的物理和化学性质。

临床质谱 (MS)

在临床质谱 (MS) 中,this compound 被使用 . 质谱法是一种分析技术,它测量离子的质荷比。它用于确定粒子的质量,确定样品或分子的元素组成,以及阐明分子的化学结构。

超极化

This compound 用于超极化 . 核磁共振波谱法中物质的超极化增强了实验的灵敏度,这在医学成像中非常有用,因为可以检测到低浓度的代谢物。

代谢研究

This compound 用于代谢研究 . 它有助于跟踪碳在代谢途径中的路径,并能够研究通量组,即分子在代谢途径中的周转率。

代谢组学

在代谢组学 中,this compound 被使用 . 代谢组学是关于代谢物(代谢过程中的小分子中间体和产物)的化学过程的科学研究。

磁共振成像/波谱 (MRI/MRS)

This compound 用于磁共振成像/波谱 (MRI/MRS)<a aria-label="1: MRI/MRS" data-

安全和危害

作用机制

Target of Action

Glycerol-2-13C is a labeled form of glycerol, a versatile compound that has a wide variety of applications . It is primarily used as an intermediate, solvent, protein stabilizer, cell growth media reagent, and internal standard .

Biochemical Pathways

Glycerol-2-13C, as a labeled form of glycerol, is likely involved in similar biochemical pathways as glycerol. Glycerol is a key component in glycolysis and gluconeogenesis, serving as a substrate for these metabolic pathways .

生化分析

Biochemical Properties

Glycerol-2-13C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, in Escherichia coli, it is involved in the co-metabolism of glycerol and glucose . The nature of these interactions is complex and involves multiple steps of enzymatic reactions.

Cellular Effects

Glycerol-2-13C has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in E. coli, it affects the distribution of fluxes through the central carbon metabolism .

Molecular Mechanism

At the molecular level, Glycerol-2-13C exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the regulation of flux redistribution, which is controlled by the ArcA regulatory system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycerol-2-13C change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

Glycerol-2-13C is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the co-metabolism of glycerol and glucose in E. coli .

属性

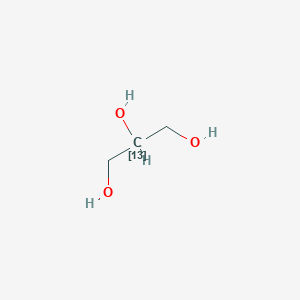

IUPAC Name |

(213C)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436367 | |

| Record name | Glycerol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82425-96-5 | |

| Record name | Glycerol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main advantage of using Glycerol-2-13C in protein NMR studies?

A1: Both provided research articles [, ] highlight the use of Glycerol-2-13C, alongside specific NMR techniques, to achieve increased resolution of aromatic cross peaks in protein NMR spectra. This isotopic labeling strategy helps overcome spectral overlap issues often encountered in larger proteins, facilitating more detailed structural analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。